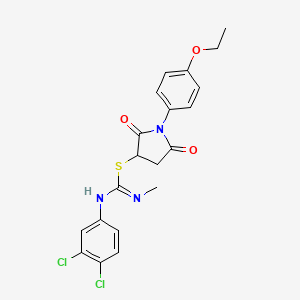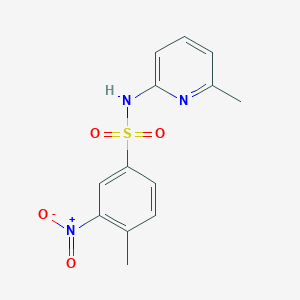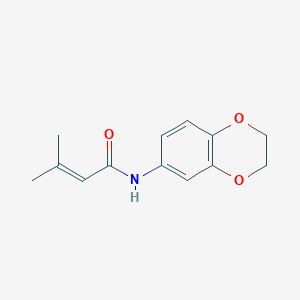
N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as "BAY 41-2272," is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound was first synthesized in 2001 and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The mechanism of action of N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the activation of an enzyme called soluble guanylate cyclase (sGC). This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a key role in smooth muscle relaxation. By activating sGC, N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the production of cGMP, leading to relaxation of the smooth muscle in the blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide are primarily related to its ability to activate sGC and increase the production of cGMP. This leads to relaxation of the smooth muscle in the blood vessels, which can improve blood flow and reduce blood pressure. In addition, this compound has been shown to have anti-inflammatory effects and may have neuroprotective effects as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its well-established synthesis method. This compound has been synthesized and studied extensively, so researchers can easily obtain it and use it in their experiments. In addition, the mechanism of action of this compound is well-understood, which makes it a valuable tool for studying the role of cGMP in various physiological processes.
One limitation of using N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it can be difficult to work with. This compound is highly reactive and can be unstable under certain conditions, which can make it challenging to handle and store. In addition, the effects of this compound can be variable depending on the experimental conditions, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new therapeutic applications, particularly in the treatment of pulmonary hypertension and other cardiovascular conditions. Researchers are also exploring the use of this compound in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress.
Another area of future research is the development of new analogs of N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide that may have improved pharmacological properties. By modifying the structure of this compound, researchers may be able to develop new drugs with enhanced potency, selectivity, and safety profiles.
Conclusion:
In conclusion, N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound has a well-established synthesis method and a well-understood mechanism of action, which makes it a valuable tool for studying the role of cGMP in various physiological processes. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research that could lead to the development of new therapeutic applications and new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps. The starting materials are tert-butylamine, 2,4-dimethylphenyl isocyanate, and phenylsulfonyl chloride. These react to form the intermediate N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)guanidine, which is then reacted with glycine to form the final product. The synthesis of this compound has been well-documented in the literature and has been successfully replicated by many researchers.
Aplicaciones Científicas De Investigación
N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic effects in a variety of conditions. One of the most promising applications is in the treatment of pulmonary hypertension. Studies have shown that this compound can relax the smooth muscle in the blood vessels of the lungs, leading to improved blood flow and reduced blood pressure. Other potential applications include the treatment of erectile dysfunction, stroke, and heart failure.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-11-12-18(16(2)13-15)22(14-19(23)21-20(3,4)5)26(24,25)17-9-7-6-8-10-17/h6-13H,14H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTIMNJUMXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4923626.png)
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4923634.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)


![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)